Aminopotentidine
Overview
Description
Synthesis Analysis
Aminopotentidine is a very potent and specific histamine H2-receptor antagonist with a documented high affinity . It is a precursor for the synthesis of the [125I]-iodo derivative .
Molecular Structure Analysis
The molecular formula of Aminopotentidine is C26H35N7O2 . Its molecular weight is 477.6 . The structure of Aminopotentidine is confirmed by NMR .
Chemical Reactions Analysis
Aminopotentidine is a benzamide obtained by formal condensation of the carboxy group of 4-aminobenzoic acid with the primary amino group of 1-(2-aminoethyl)-2-cyano-3-{3-[3-(piperidin-1-ylmethyl)phenoxy]propyl}guanidine .
Physical And Chemical Properties Analysis
Aminopotentidine is a powder . It is soluble to 100 mM in DMSO and to 100 mM in ethanol . It should be stored at -20°C .
Scientific Research Applications
Pharmacological Characterization in Human Brain : A study by Traiffort et al. (1992) used 125I‐Aminopotentidine to characterize and localize histamine H2 receptors in the human brain. They found that this compound binds selectively and with high affinity to H2 receptors, indicating its potential utility in studying the pharmacology of these receptors in the human brain (Traiffort et al., 1992).
Development of Non-radioactive Alternatives for Binding Assays : Xie et al. (2006) developed novel fluorescent histamine H2-receptor ligands derived from Aminopotentidine as an alternative to traditional radioactive binding assays. This advancement could provide a safer and more convenient method for studying H2 receptors (Xie et al., 2006).
Pharmacological Activity in H2 Receptor Study : Petrache and Pavelescu (2010) analyzed the pharmacological activity of new fluorescent and nonfluorescent ligands derived from Aminopotentidine, focusing on their interaction with human and guinea pig H2 receptor isoforms. Their findings suggest diverse applications of these compounds in studying H2 receptor pharmacology (Petrache & Pavelescu, 2010).
Labeling and Autoradiographic Localization of H2 Receptors : Ruat et al. (1990) used Iodoaminopotentidine, a derivative of Aminopotentidine, for reversible and selective binding to H2 receptors in guinea pig brain. This study demonstrates the potential of Aminopotentidine derivatives in mapping H2 receptors in the brain (Ruat et al., 1990).
Safety And Hazards
properties
IUPAC Name |
4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O2/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICDSYWWNDGAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276539 | |
Record name | Aminopotentidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminopotentidine | |
CAS RN |
140873-26-3 | |
Record name | Aminopotentidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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